molecular formula C10H8BrNO B12363747 4-(bromomethyl)-4aH-quinolin-2-one

4-(bromomethyl)-4aH-quinolin-2-one

Cat. No.: B12363747
M. Wt: 238.08 g/mol
InChI Key: NDJLTJCNOXFUDE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4aH-quinolin-2-one is an organic compound with the molecular formula C10H8BrNO It is a derivative of quinolin-2-one, featuring a bromomethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-4aH-quinolin-2-one typically involves the bromination of a quinolin-2-one derivative. One common method includes the reaction of quinolin-2-one with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4aH-quinolin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted quinolin-2-one derivatives.

    Oxidation: The compound can be oxidized to form quinolin-2-one derivatives with different functional groups at the 4-position.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-4aH-quinolin-2-one, while oxidation with potassium permanganate can produce 4-(carboxymethyl)-4aH-quinolin-2-one .

Scientific Research Applications

4-(Bromomethyl)-4aH-quinolin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-4aH-quinolin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-4aH-quinolin-2-one: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity and applications.

    4-(Methyl)-4aH-quinolin-2-one: Lacks the halogen atom, resulting in different chemical properties and biological activities.

    4-(Hydroxymethyl)-4aH-quinolin-2-one:

Uniqueness

4-(Bromomethyl)-4aH-quinolin-2-one is unique due to the presence of the bromomethyl group, which imparts specific reactivity and allows for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research fields .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

4-(bromomethyl)-4aH-quinolin-2-one

InChI

InChI=1S/C10H8BrNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5,8H,6H2

InChI Key

NDJLTJCNOXFUDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=O)C=C2CBr)C=C1

Origin of Product

United States

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